molecular formula C18H19NO2S3 B3698114 5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B3698114
M. Wt: 377.6 g/mol
InChI Key: BUOMSOBZOUBCQN-FNORWQNLSA-N
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Description

This compound belongs to the dithioloquinoline family, characterized by a tricyclic core comprising a quinoline ring fused with a 1,2-dithiolo moiety. Key structural features include:

  • 8-Ethyloxy group: Improves solubility in organic solvents compared to hydroxyl or methoxy variants .
  • 4,4-Dimethyl substituents: Provide steric stabilization to the dihydroquinoline ring, reducing conformational flexibility and enhancing metabolic stability .
  • 1-Thione functionality: The sulfur atom at position 1 enables metal coordination and redox activity, critical for interactions with biological targets like kinases .

Molecular Formula: Likely $ \text{C}{18}\text{H}{20}\text{NO}2\text{S}3 $ (based on analogues in ). Applications: Potential as a protein kinase inhibitor, chemoprotective agent, or antitumor compound due to structural similarities with bioactive dithioloquinolines .

Properties

IUPAC Name

(E)-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S3/c1-5-7-14(20)19-13-9-8-11(21-6-2)10-12(13)15-16(18(19,3)4)23-24-17(15)22/h5,7-10H,6H2,1-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOMSOBZOUBCQN-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)/C=C/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step reactions. One common method involves the cycloaddition reaction of acetylenic dipolarophiles with 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thione . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The functional groups present in the compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Features Bioactivity
Target Compound :
5-(2-Butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
5: 2-Butenoyl
8: Ethyloxy
4,4: Dimethyl
Conjugated carbonyl, ethoxy solubility enhancer, steric stabilization Hypothesized kinase inhibition (>85% in analogues)
8-Ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline
(QZ-3251, )
No 5-substituent
8: Ethyloxy
4,4: Dimethyl
Simpler structure with unmodified quinoline core Baseline activity in kinase assays; used as a synthetic intermediate
5-Butyryl-8-ethoxy-4,4-dimethyl
()
5: Saturated butyryl
8: Ethyloxy
Increased lipophilicity due to aliphatic chain Enhanced cellular uptake but reduced electrophilicity compared to butenoyl
8-Methoxy-4,4-dimethyl-5-(2-thienylcarbonyl)
(, Compound 2i)
5: Thienylcarbonyl
8: Methoxy
Aromatic heterocycle (thiophene) introduces π-π stacking potential Demonstrated 89% inhibition of kinases in ELISA assays
4,4,7-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
()
4,4,7: Trimethyl
No 5-substituent
Additional methyl group at position 7 alters steric effects Pleiotropic effects: 87% antitumor activity in cellular models
5-[(3-Chloro-1-benzothien-2-yl)carbonyl]-7-methoxy-4,4-dimethyl
(, Compound 2l)
5: Chlorobenzothienyl
7: Methoxy
Bulky aromatic substituent with halogen IC₅₀ = 0.42 µM against specific kinases, superior to sorafenib

Key Differentiators of the Target Compound

5-(2-Butenoyl) vs. Other 5-Substituents: The α,β-unsaturated carbonyl group enables conjugation with biological nucleophiles (e.g., cysteine residues in kinases), a feature absent in saturated acyl (e.g., butyryl) or aromatic (e.g., thienyl) variants .

Ethyloxy vs. Methoxy at Position 8 :

  • Ethyloxy increases lipophilicity (logP +0.3 vs. methoxy) while maintaining hydrogen-bonding capacity, balancing solubility and membrane permeability .

Steric Effects of 4,4-Dimethyl Groups :

  • Prevents ring puckering, stabilizing the planar conformation required for intercalation with DNA or kinase ATP-binding pockets .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, and how are intermediates validated?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization, functional group modifications, and thione formation. Key intermediates should be validated using thin-layer chromatography (TLC) to monitor reaction progress and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. For example, the ethoxy group’s integration in NMR spectra can verify substitution patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved eye protection to prevent skin/eye contact.
  • Ventilation : Ensure local exhaust ventilation to minimize aerosol/dust inhalation.
  • Spill Management : Collect spills using non-sparking tools and place in sealed containers for hazardous waste disposal. Avoid water to prevent gas release (e.g., carbon oxides) .

Q. Which analytical techniques are recommended for initial characterization?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR for functional group identification; IR spectroscopy to confirm thione (C=S) and carbonyl (C=O) stretches.
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR with computational predictions (e.g., density functional theory, DFT).
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks.
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the dithioloquinoline core .

Q. What experimental design strategies optimize yield in multi-step synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading.
  • In Situ Monitoring : Implement real-time reaction monitoring via FT-IR or Raman spectroscopy to identify bottlenecks (e.g., incomplete cyclization).
  • Case Example : In related dithioloquinoline derivatives, optimizing the butenoyl group’s acylation step increased yields by 20% when using DMF as a solvent at 80°C .

Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

  • Methodological Answer :

  • Degradation Pathways : Conduct hydrolysis/photolysis experiments under controlled pH and UV light. Monitor degradation products via LC-MS.
  • Bioaccumulation : Use OECD Test Guideline 305 for aquatic organisms (e.g., fish) to measure bioconcentration factors (BCFs).
  • Tiered Testing : Start with in vitro assays (e.g., Microtox® for acute toxicity) before progressing to in vivo models .

Q. What strategies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to quinoline-binding pockets.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for target proteins.
  • Case Example : Analogous 8-ethoxy-dithioloquinolines showed selective inhibition of cytochrome P450 enzymes via hydrophobic interactions .

Comparative Structural Analysis

Table 1 : Key structural analogs and their distinguishing features

Compound NameNotable FeaturesApplication Insights
5-Butyryl-8-ethoxy-4,4-dimethyl-dithioloquinolineEnhanced lipophilicity due to butyryl groupImproved membrane permeability in cellular assays
8-Methoxy-dithioloquinoline derivativesReduced steric hindrance compared to ethoxyHigher reactivity in nucleophilic substitutions
Target Compound Ethoxy group balances solubility and stabilityOptimal for pharmacokinetic studies in drug development

Data Contradiction Analysis Framework

For conflicting results (e.g., biological activity vs. computational predictions):

Reproducibility Checks : Replicate experiments under standardized conditions.

Batch Analysis : Compare purity across synthetic batches via HPLC-MS.

Orthogonal Assays : Validate activity using both enzyme inhibition (e.g., fluorogenic substrates) and cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 2
Reactant of Route 2
5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

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